

Spectroscopic Data for 3-Amino-2,6-dimethylphenol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-2,6-dimethylphenol

Cat. No.: B1266368

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of **3-Amino-2,6-dimethylphenol**. Despite a comprehensive search of publicly available spectroscopic databases and scientific literature, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound could not be located. This document, therefore, provides a theoretical analysis of the expected spectroscopic signatures of **3-Amino-2,6-dimethylphenol** based on its chemical structure and data from analogous compounds. Additionally, it outlines generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

- IUPAC Name: **3-Amino-2,6-dimethylphenol**
- Molecular Formula: C₈H₁₁NO
- Molecular Weight: 137.18 g/mol
- CAS Number: 6994-64-5

Predicted Spectroscopic Data

In the absence of experimental data, the following sections detail the predicted spectroscopic characteristics for **3-Amino-2,6-dimethylphenol**. These predictions are based on established principles of spectroscopy and comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for **3-Amino-2,6-dimethylphenol**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Methyl (C2-CH ₃)	2.1 - 2.3	Singlet	3H
Methyl (C6-CH ₃)	2.1 - 2.3	Singlet	3H
Aromatic (H4)	6.5 - 6.7	Doublet	1H
Aromatic (H5)	6.7 - 6.9	Doublet	1H
Amino (NH ₂)	3.5 - 5.0 (broad)	Singlet	2H
Hydroxyl (OH)	4.5 - 5.5 (broad)	Singlet	1H

Table 2: Predicted ¹³C NMR Chemical Shifts for **3-Amino-2,6-dimethylphenol**

Carbon Atom	Predicted Chemical Shift (ppm)
C1 (C-OH)	150 - 155
C2 (C-CH ₃)	120 - 125
C3 (C-NH ₂)	140 - 145
C4	115 - 120
C5	125 - 130
C6 (C-CH ₃)	120 - 125
C2-CH ₃	15 - 20
C6-CH ₃	15 - 20

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3-Amino-2,6-dimethylphenol**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Phenol)	3200 - 3600	Strong, Broad
N-H Stretch (Amine)	3300 - 3500	Medium, Doublet
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Methyl)	2850 - 3000	Medium
C=C Stretch (Aromatic)	1500 - 1600	Medium to Strong
C-N Stretch	1250 - 1350	Medium
C-O Stretch (Phenol)	1180 - 1260	Strong

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **3-Amino-2,6-dimethylphenol** is expected to show a molecular ion peak ($[M]^+$) at an m/z of approximately 137. Key fragmentation patterns would likely involve the loss of a methyl group ($[M-15]^+$) and other characteristic fragments of substituted phenols and anilines.

Generalized Experimental Protocols

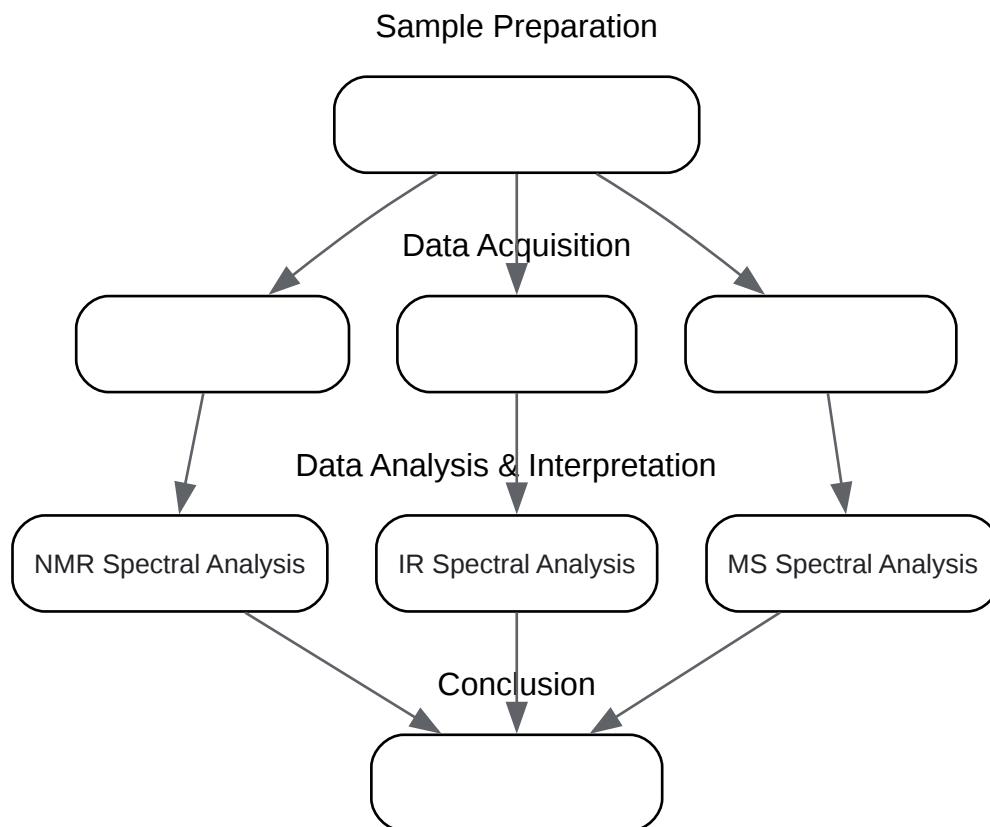
The following are generalized procedures for obtaining the spectroscopic data for **3-Amino-2,6-dimethylphenol**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Amino-2,6-dimethylphenol** in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.

- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy


- Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solution-state spectrum, dissolve the compound in a suitable solvent (e.g., chloroform) and place it in a liquid cell.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- Data Processing: Perform a background correction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Use electron ionization (EI) at a standard energy (e.g., 70 eV).
- Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3-Amino-2,6-dimethylphenol**.

[Click to download full resolution via product page](#)

A generalized workflow for spectroscopic analysis.

Conclusion

While experimental spectroscopic data for **3-Amino-2,6-dimethylphenol** is not currently available in the public domain, this guide provides a robust theoretical framework for its expected spectral characteristics. The outlined experimental protocols offer a clear path for researchers to acquire the necessary data for the comprehensive structural elucidation and characterization of this compound. The provided workflow diagram serves as a visual guide for the logical progression of such an analytical endeavor.

- To cite this document: BenchChem. [Spectroscopic Data for 3-Amino-2,6-dimethylphenol: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266368#spectroscopic-data-for-3-amino-2-6-dimethylphenol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com